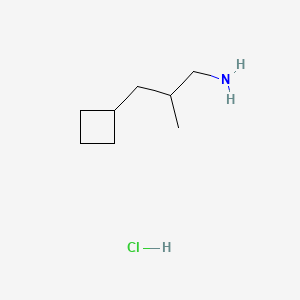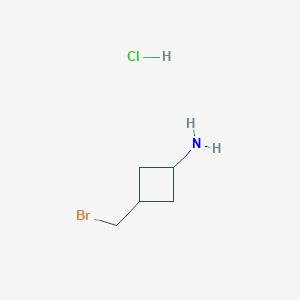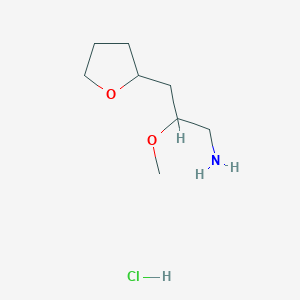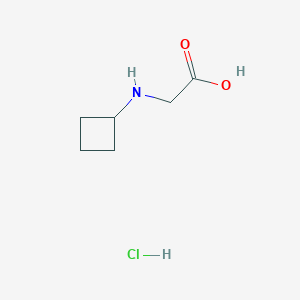
2-(Cyclobutylamino)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is also known by its IUPAC name, cyclobutylglycine hydrochloride . This compound is characterized by the presence of a cyclobutyl group attached to an aminoacetic acid moiety, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylamino)acetic acid hydrochloride typically involves the reaction of cyclobutylamine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclobutylamine} + \text{Chloroacetic acid} \rightarrow \text{this compound} ]
The reaction is usually conducted in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .
化学反応の分析
Types of Reactions
2-(Cyclobutylamino)acetic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
2-(Cyclobutylamino)acetic acid hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(Cyclobutylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclobutylamine: A related compound with a similar cyclobutyl group but lacking the aminoacetic acid moiety.
Aminoacetic acid (Glycine): A simple amino acid that shares the aminoacetic acid structure but lacks the cyclobutyl group.
Uniqueness
2-(Cyclobutylamino)acetic acid hydrochloride is unique due to the presence of both the cyclobutyl and aminoacetic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
2-(cyclobutylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)4-7-5-2-1-3-5;/h5,7H,1-4H2,(H,8,9);1H |
InChIキー |
LIKKNBLALIJUHC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



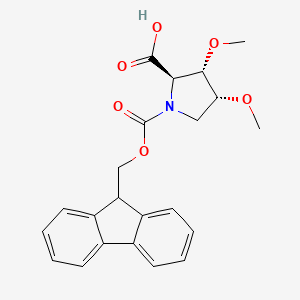
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)
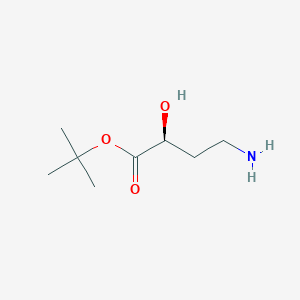

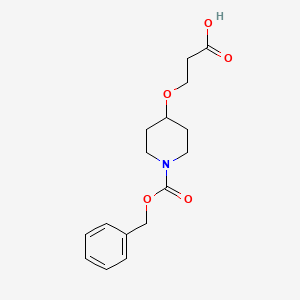
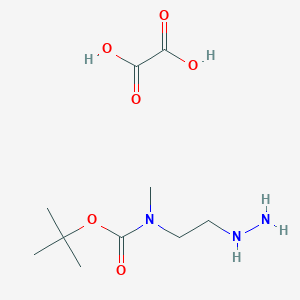
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
